molecular formula C12H12O5 B192595 Dimethylfraxetin CAS No. 6035-49-0

Dimethylfraxetin

Cat. No.: B192595
CAS No.: 6035-49-0
M. Wt: 236.22 g/mol
InChI Key: RAYQKHLZHPFYEJ-UHFFFAOYSA-N
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Description

Dimethylfraxetin, also known as 6,7,8-trimethoxycoumarin, is a natural coumarin derivative. It is commonly found in plants such as Pittosporum illicioides, Garcinia multiflora, and Cryptocarya bracteolata. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylfraxetin can be synthesized through various methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources. The plants containing this compound are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethylfraxetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Dimethylfraxetin exerts its effects primarily through enzyme inhibition. It is a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high potency as a carbonic anhydrase inhibitor, with a Ki value of 0.0097 μM. This makes it one of the most potent natural inhibitors of this enzyme, providing a unique advantage in research and potential therapeutic applications .

Properties

IUPAC Name

6,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209112
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-49-0
Record name 6,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylfraxetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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